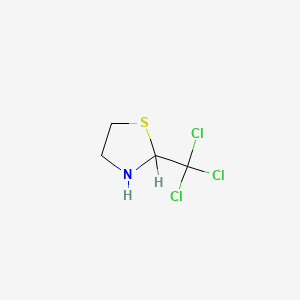
2-(Trichloromethyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-1,3-thiazolidine is a useful research compound. Its molecular formula is C4H6Cl3NS and its molecular weight is 206.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
The pharmaceutical potential of 2-(Trichloromethyl)-1,3-thiazolidine and its derivatives is significant:
- Antimicrobial Activity : Compounds derived from thiazolidines have been linked to various biological activities, including antibacterial, antifungal, and antiviral properties. Research indicates that thiazolidine derivatives exhibit potent activity against a range of pathogens, making them candidates for new antimicrobial agents .
- Anti-inflammatory Effects : Thiazolidines have shown promise in reducing inflammation, which is critical in treating chronic diseases. Their mechanism often involves the modulation of inflammatory pathways, positioning them as potential therapeutic agents in inflammatory conditions .
- Cancer Treatment : Certain thiazolidine derivatives have been investigated for their anticancer properties. These compounds may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Material Science Applications
In addition to their pharmaceutical uses, this compound finds applications in material science:
- Corrosion Inhibition : The thiazolidine-2,4-dione heterocyclic system has demonstrated effectiveness as a corrosion inhibitor for mild steel in acidic environments. This property is attributed to its ability to form protective films on metal surfaces .
- Electroplating Brighteners : Thiazolidine derivatives are utilized as brighteners in the electroplating industry. Their unique chemical structure enhances the quality of metal coatings by improving surface finish and reducing defects .
Analytical Chemistry
In analytical chemistry, this compound serves as a sensitive reagent for detecting heavy metals. Its application in analytical methods allows for the precise quantification of metal ions in various samples .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound:
Propiedades
Número CAS |
23025-71-0 |
|---|---|
Fórmula molecular |
C4H6Cl3NS |
Peso molecular |
206.5 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C4H6Cl3NS/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 |
Clave InChI |
VQCSISBLWARLJL-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(N1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















